molecular formula C23H27Cl2N3O4 B14141546 N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide CAS No. 1014087-17-2

N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B14141546
CAS No.: 1014087-17-2
M. Wt: 480.4 g/mol
InChI Key: TVZFOLSUFMYSNH-AWEZNQCLSA-N
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Description

N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves multiple steps, including the formation of the isoquinoline core, introduction of the dichlorophenyl group, and subsequent functionalization with the dimethoxy and carboxamide groups. Common reagents used in these reactions include dichlorobenzene, ethylamine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboxamide include other isoquinoline derivatives with different substituents. Examples include:

  • N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxyisoquinoline
  • N-[(2S)-1-{[2-(2,4-dichlorophenyl)ethyl]amino}-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydroisoquinoline

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

1014087-17-2

Molecular Formula

C23H27Cl2N3O4

Molecular Weight

480.4 g/mol

IUPAC Name

N-[(2S)-1-[2-(2,4-dichlorophenyl)ethylamino]-1-oxopropan-2-yl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide

InChI

InChI=1S/C23H27Cl2N3O4/c1-14(22(29)26-8-6-15-4-5-18(24)12-19(15)25)27-23(30)28-9-7-16-10-20(31-2)21(32-3)11-17(16)13-28/h4-5,10-12,14H,6-9,13H2,1-3H3,(H,26,29)(H,27,30)/t14-/m0/s1

InChI Key

TVZFOLSUFMYSNH-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C(=O)NCCC1=C(C=C(C=C1)Cl)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Canonical SMILES

CC(C(=O)NCCC1=C(C=C(C=C1)Cl)Cl)NC(=O)N2CCC3=CC(=C(C=C3C2)OC)OC

Origin of Product

United States

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